molecular formula C16H13ClN2O3 B5612516 1-(2-chloro-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline CAS No. 328258-95-3

1-(2-chloro-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B5612516
CAS RN: 328258-95-3
M. Wt: 316.74 g/mol
InChI Key: DDYKSNPUZVRRSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions and processes. For example, Nguyen et al. (2016) described a practical synthesis involving heating o-halonitrobenzenes with tetrahydroisoquinolines, showcasing multiple roles of tetrahydroisoquinolines as building blocks, bases, and double hydride donors in a cascade of reactions (Nguyen, Ermolenko, & Al‐Mourabit, 2016).

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-(2-chloro-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline shows that they form hydrogen-bonded co-crystals with acids. Gotoh and Ishida (2020) described the crystal structures of isomeric hydrogen-bonded co-crystals of methylquinoline with different nitrobenzoic acids (Gotoh & Ishida, 2020).

Chemical Reactions and Properties

The chemical reactions involving compounds like 1-(2-chloro-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline often involve a variety of transformations. For instance, Kametani et al. (1975) discussed the reductive cyclization of a related compound with triethyl phosphite, revealing the complexities of such reactions (Kametani, Fujimoto, & Mizushima, 1975).

Physical Properties Analysis

The physical properties of these compounds are largely determined by their crystal structures. As demonstrated in the studies of Gotoh and Ishida (2015, 2019), the crystal structures of isomeric compounds with isoquinoline exhibit short hydrogen bonds, impacting their physical properties https://consensus.app/papers/structures-isomeric-hydrogenbonded-cocrystals-gotoh/b9542baa0a365fa39246a1ef8e1f2f4f/?utm_source=chatgpt" target="_blank">(Gotoh & Ishida, 2015; Gotoh & Ishida, 2019)

Chemical Properties Analysis

Chemical properties of these compounds are influenced by their interactions and bond formations. For example, the studies by Orejarena Pacheco and Opatz (2014) reveal how ring expansion in tetrahydroisoquinolines leads to the formation of new N-heterocycles, showing the diversity of chemical behaviors (Orejarena Pacheco & Opatz, 2014).

properties

IUPAC Name

(2-chloro-4-nitrophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-14-10-12(19(21)22)7-8-13(14)16(20)18-9-3-5-11-4-1-2-6-15(11)18/h1-2,4,6-8,10H,3,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYKSNPUZVRRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001173783
Record name (2-Chloro-4-nitrophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

328258-95-3
Record name (2-Chloro-4-nitrophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328258-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-4-nitrophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.